molecular formula C12H15ClFO3P B3011757 diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate CAS No. 1300194-60-8

diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate

Cat. No.: B3011757
CAS No.: 1300194-60-8
M. Wt: 292.67
InChI Key: HIZHXGMJTKYWOT-FMIVXFBMSA-N
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Description

Diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . This reaction is often catalyzed by a palladium catalyst and can be carried out under microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that normally interact with phosphate substrates . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and specificity in chemical and biological applications. The combination of these substituents provides distinct electronic and steric properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-chloro-3-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFO3P/c1-3-16-18(15,17-4-2)12(14)9-10-6-5-7-11(13)8-10/h5-9H,3-4H2,1-2H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZHXGMJTKYWOT-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC(=CC=C1)Cl)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC(=CC=C1)Cl)/F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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